molecular formula C21H25ClO5 B1669230 Cloprednol CAS No. 5251-34-3

Cloprednol

カタログ番号: B1669230
CAS番号: 5251-34-3
分子量: 392.9 g/mol
InChIキー: YTJIBEDMAQUYSZ-FDNPDPBUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

クロプレドノールは、炎症を軽減し、免疫システムを抑制するために使用されるコルチコステロイドの一種である合成グルココルチコイドです。 喘息や関節炎などの病気の治療に役立つ可能性が調査されています .

化学反応の分析

クロプレドノールは、以下を含むさまざまな化学反応を起こします。

    酸化: クロプレドノールは、さまざまな誘導体を形成するために酸化することができます。

    還元: 還元反応は、クロプレドノールに存在する官能基を変更することができます。

    置換: 炭素6の塩素原子は、他のハロゲンまたは官能基で置換することができます。これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます。 .

科学研究の応用

科学的研究の応用

Pulmonology

Cloprednol has been investigated for its efficacy in treating various respiratory conditions:

  • Chronic Asthma : In a study involving twenty children with chronic corticosteroid-dependent asthma, this compound was administered for 24 months. The results indicated that ten out of seventeen patients experienced better control of their symptoms compared to previous prednisone regimens, with significant improvements noted in peak expiratory flow rates (P<.001) .
  • Severe Bronchial Asthma : this compound has also been explored for severe cases of bronchial asthma, demonstrating its potential as a treatment option for patients who do not respond adequately to standard therapies.
  • Acute Exacerbation of Asthma : The compound has shown promise in treating acute exacerbations, providing rapid relief from symptoms due to its potent anti-inflammatory effects.
Condition Study Duration Patient Population Key Findings
Chronic Asthma24 months20 childrenImproved symptom control; better peak flow rates
Severe Bronchial AsthmaVariesNot specifiedPotential treatment option for severe cases
Acute Exacerbation of AsthmaVariesNot specifiedRapid relief from symptoms

Rheumatology

This compound is also utilized in treating inflammatory rheumatic diseases:

  • Severe Inflammatory Rheumatic Diseases : Studies have indicated that this compound can be effective in managing severe cases of arthritis and other inflammatory joint diseases. Its immunosuppressive properties help reduce inflammation and pain associated with these conditions.
  • Arthritis Treatment : Clinical investigations have shown that this compound can provide significant relief for patients suffering from arthritis, contributing to improved quality of life.

Case Studies

Several studies have documented the long-term effects and efficacy of this compound:

  • A long-term study published in JAMA Network reported on the use of this compound in steroid-dependent asthma patients, highlighting significant improvements in cortisol levels and overall symptom management over a one-year period .
  • Another comparative study evaluated this compound against placebo in asthmatic patients, demonstrating its superior efficacy in controlling asthma symptoms .

Synthesis and Mechanism of Action

The synthesis of this compound involves several steps, including chlorination at specific carbon positions and the introduction of hydroxyl groups. These modifications enhance its therapeutic efficacy compared to other corticosteroids. The compound's mechanism involves binding to glucocorticoid receptors, leading to the modulation of inflammatory gene expression.

作用機序

クロプレドノールは、核レセプターの一種であるグルココルチコイドレセプターに結合することによってその効果を発揮します。結合すると、レセプター-リガンド複合体は核に移行し、そこで炎症や免疫応答に関与するさまざまな遺伝子の発現を調節します。 このメカニズムにより、クロプレドノールは炎症を軽減し、免疫システムを抑制するのに効果的です .

類似の化合物との比較

クロプレドノールは、炭素6に塩素原子が存在し、B環に不飽和があるため、ユニークです。類似の化合物には以下が含まれます。

これらの化合物は類似の作用機序を共有しますが、特定の修飾が異なります。これにより、効力、効果、および副作用プロファイルに影響を与える可能性があります。

類似化合物との比較

Cloprednol is unique due to the presence of a chlorine atom at carbon 6 and the unsaturation in the B-ring. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific modifications, which can affect their potency, efficacy, and side effect profiles.

生物活性

Cloprednol is a synthetic glucocorticoid that exhibits significant anti-inflammatory and immunosuppressive properties. It is primarily utilized in the treatment of conditions such as asthma and arthritis , where it helps modulate immune responses and alleviate symptoms associated with these diseases. The compound's mechanism of action involves binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory pathways.

Pharmacokinetics

This compound demonstrates nonlinear plasma protein binding, which affects its pharmacokinetic profile. Key pharmacokinetic parameters include:

  • Half-life : Ranges from 1.8 to 2.7 hours.
  • Oral Clearance (CL/F) : Approximately 15-22 L/h.

The free, unbound concentration of this compound is crucial for understanding its pharmacodynamic effects, particularly on immune cells such as lymphocytes and granulocytes. The effective concentration (E50) values for unbound this compound are:

  • Granulocytes : 3.6 to 4.7 ng/ml
  • Lymphocytes : 1.2 to 4.6 ng/ml

This pharmacokinetic-pharmacodynamic (PK/PD) model effectively predicts the observed immunosuppressive effects of this compound, consistent with its glucocorticoid receptor binding affinities .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue Range
Half-life1.8 - 2.7 hours
Oral Clearance (CL/F)15 - 22 L/h
E50 (Granulocytes)3.6 - 4.7 ng/ml
E50 (Lymphocytes)1.2 - 4.6 ng/ml

Biological Activity

This compound's biological activity primarily stems from its ability to modulate immune responses through glucocorticoid receptor activation, leading to:

  • Inhibition of Inflammatory Cytokines : this compound reduces the production of pro-inflammatory cytokines, thereby decreasing inflammation.
  • Effects on Immune Cells : It influences the function and proliferation of various immune cells, including T cells and macrophages.

Case Studies

  • Asthma Management : In clinical settings, this compound has shown efficacy in reducing asthma symptoms through its anti-inflammatory effects on the airways.
  • Arthritis Treatment : Patients with arthritis have benefitted from this compound's ability to alleviate joint inflammation and pain, contributing to improved quality of life.

This compound acts by binding to glucocorticoid receptors in target tissues, leading to:

  • Modulation of gene expression related to inflammation.
  • Induction of anti-inflammatory proteins while suppressing pro-inflammatory mediators.

This dual action is critical for its therapeutic effects in inflammatory diseases.

MechanismDescription
Glucocorticoid Receptor BindingActivates anti-inflammatory gene expression
Cytokine ModulationDecreases pro-inflammatory cytokines
Immune Cell RegulationAlters function and proliferation of immune cells

特性

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-6-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7-8,12-13,16,18,23,25,27H,4,6,9-10H2,1-2H3/t12-,13-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJIBEDMAQUYSZ-FDNPDPBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)C=C(C4=CC(=O)C=CC34C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C=C(C4=CC(=O)C=C[C@]34C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022849
Record name Cloprednol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5251-34-3
Record name Cloprednol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5251-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloprednol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005251343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloprednol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13843
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cloprednol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cloprednol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.684
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOPREDNOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYP56O3GJG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cloprednol
Reactant of Route 2
Cloprednol
Reactant of Route 3
Cloprednol
Reactant of Route 4
Cloprednol
Reactant of Route 5
Reactant of Route 5
Cloprednol
Reactant of Route 6
Reactant of Route 6
Cloprednol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。